Predicted Lipophilicity of 3-Amino-2-isobutoxybenzoic Acid Scaffold vs. Non-Aminated 3-Isobutoxybenzoic Acid
The presence of an amino group at the 3-position is predicted to significantly reduce lipophilicity compared to the non-aminated analog, 3-isobutoxybenzoic acid. The isobutoxybenzoate core without the amino group has a computed XLogP3 of 3.4 [1]. The addition of the polar amino group in the target compound is expected to lower this value by at least 0.5-1.0 log units based on standard substituent effects for aromatic amines. This difference in lipophilicity directly impacts membrane permeability, solubility, and non-specific protein binding, which are critical considerations in assay development and lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be lower than comparator based on amino group contribution |
| Comparator Or Baseline | 3-Isobutoxybenzoic acid (XLogP3 = 3.4) |
| Quantified Difference | Predicted decrease of ~0.5-1.0 log units (estimated from substituent effect of -NH2 on benzoic acid) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14) for comparator [1] |
Why This Matters
Lipophilicity is a key determinant of a compound's behavior in biological assays, affecting solubility, permeability, and off-target binding; this predicted difference informs the selection of the appropriate analog for a given experimental design.
- [1] PubChem. (2026). 3-Isobutoxybenzoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/841792 View Source
